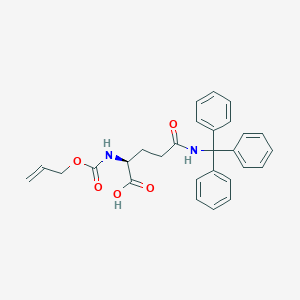

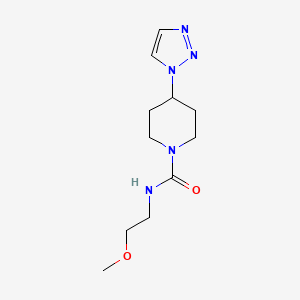

![molecular formula C22H26ClN3O4S B2506974 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride CAS No. 1190023-83-6](/img/structure/B2506974.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride" is a chemically synthesized molecule that appears to be designed for pharmacological purposes, potentially as an antiallergy or anti-inflammatory agent. This compound is not directly mentioned in the provided papers, but its structure suggests it may share pharmacological properties with the compounds discussed in the papers, such as antiallergy, anti-inflammatory, or antifungal activities.

Synthesis Analysis

The synthesis of related thiazole-containing compounds typically involves the reaction of appropriate precursors such as acetophenone or chloroacetylbenzene with thiourea to form aminothiazoles, which are then further reacted to produce the desired compounds . For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involves condensation with ethyloxalyl chloride . Similarly, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the formation of a dihydropyrazolo[4,3-c][1,2]benzothiazine moiety . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The presence of substituents on the thiazole ring, as well as the incorporation of additional heterocyclic systems, can significantly affect the chemical and pharmacological properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with other reagents to form fused ring systems such as s-triazolo and 1,2,4-oxadiazolo . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn can affect their biological activity and pharmacokinetics . The compounds' characterization often involves spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry .

科学的研究の応用

Corrosion Inhibition

- Experimental and Theoretical Studies on Benzothiazole Derivatives : Two benzothiazole derivatives were synthesized and evaluated for their corrosion inhibiting effect on steel in a hydrochloric acid solution. These derivatives showed higher inhibition efficiencies and stability compared to previously reported inhibitors, with their adsorption mechanism involving both physical and chemical means. Quantum chemical parameters were also calculated to correlate theoretical and experimental results (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

- Synthesis of Novel Dipodal-Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : New derivatives were prepared and screened for antimicrobial activity. These compounds showed excellent broad-spectrum antimicrobial activity against bacterial and fungal strains. The study emphasizes the potential of these heterocyclic compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antioxidant Activity

- Antioxidant Activity of Benzoxazolinonic and Benzothiazolinonic Derivatives : A series of benzazolone compounds were synthesized and evaluated for their antioxidant activity by inhibiting lipid peroxidation. The study highlighted the potential of phenolic compounds within this series for significant antioxidant activities and their protective action against cytotoxicity in endothelial cells (Yekini et al., 2009).

Synthesis and Characterization of Derivatives

- Reactions of Anthranilamide with Isocyanates : A method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one was developed. This study contributes to the synthetic chemistry of heterocyclic compounds and their potential applications in various fields (Chern et al., 1988).

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S.ClH/c1-24(2)10-6-11-25(21(26)9-12-27-16-7-4-3-5-8-16)22-23-17-13-18-19(29-15-28-18)14-20(17)30-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETVKICPCPKANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)

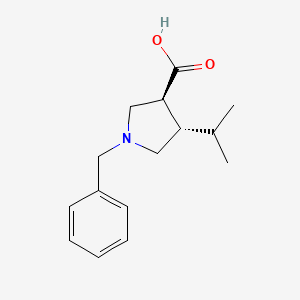

![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

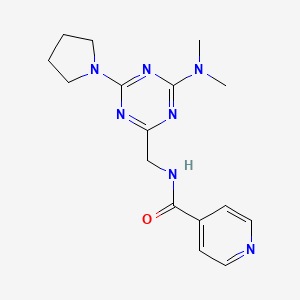

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)

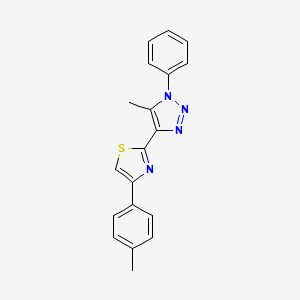

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)